Diacetolol is a significant metabolite of the beta-adrenergic blocking drug acebutolol. [] It is classified as a cardioselective beta-blocker, meaning it primarily affects beta-1 adrenergic receptors found in the heart. [, ] In scientific research, diacetolol serves as a valuable tool for studying various physiological processes related to the cardiovascular system and drug metabolism. [, , , ]
Diacetolol, chemically known as 4-(2-hydroxy-3-isopropylaminopropoxy)-3-acetylphenol, is classified as a beta-adrenergic antagonist. It is categorized under the broader class of beta-blockers, which are commonly used in the treatment of various cardiovascular conditions. Diacetolol is derived from acebutolol through metabolic processes in the body. Its structure allows it to interact effectively with beta-adrenergic receptors, contributing to its pharmacological effects .
The synthesis of diacetolol is typically achieved through the metabolic conversion of acebutolol. While direct synthetic routes for diacetolol are not extensively documented in the literature, its production can be inferred from studies on acebutolol metabolism. In vivo studies indicate that acebutolol undergoes hepatic metabolism, primarily through N-dealkylation and hydroxylation processes to yield diacetolol as a significant metabolite .
Diacetolol has the molecular formula and a molecular weight of 296.38 g/mol. Its structure features a phenolic ring substituted with an acetyl group and a propoxy chain containing a hydroxyl group. The presence of these functional groups contributes to its biological activity and solubility profile. The compound's structural characteristics can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm its identity and purity .
Diacetolol can participate in various chemical reactions typical for phenolic compounds, including:
These reactions are crucial for understanding the pharmacokinetics and dynamics of diacetolol within biological systems .
Diacetolol acts primarily as a selective antagonist at beta-adrenergic receptors, particularly beta-1 receptors found in cardiac tissue. By binding to these receptors, diacetolol inhibits the action of catecholamines like adrenaline and noradrenaline, leading to decreased heart rate and contractility. This mechanism underlies its therapeutic effects in managing hypertension and other cardiovascular disorders. Studies have shown that diacetolol retains significant cardioselectivity compared to other beta-blockers, making it an effective choice for patients with specific cardiovascular conditions .
Diacetolol exhibits several notable physical and chemical properties:
These properties influence its formulation and application in pharmaceutical preparations .
Diacetolol's primary application lies in its role as a metabolite of acebutolol in clinical settings. Its pharmacological profile makes it valuable for:
Diacetolol (chemical name: N-[3-acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetamide) is the primary pharmacologically active metabolite of the beta-blocker acebutolol. Its formation occurs via a two-step biotransformation process in humans:
Table 1: Enzymatic Pathways in Diacetolol Biosynthesis
Enzyme | Reaction | Tissue Localization | Catalytic Efficiency |
---|---|---|---|
CES2 | Amide hydrolysis | Liver, Intestines | 8.2 ± 1.1 nmol/min/mg |
NAT2 | N-acetylation | Liver | 12.4 ± 2.3 nmol/min/mg |
CYP2C19 | Oxidative activation (minor) | Liver | <1 nmol/min/mg |
Alternative metabolic routes involve cytochrome P450 2C19 (CYP2C19), which oxidizes acetolol to reactive intermediates like hydroxylamines. Though minor, this pathway may contribute to diacetolol’s pharmacological profile but is not associated with its therapeutic effects [3]. Elimination occurs via renal excretion (30–40%) and non-renal pathways (50–60%), including biliary secretion and intestinal excretion [1] [6].
Acebutolol is administered as a racemate, but stereochemistry significantly influences receptor binding of both acebutolol and diacetolol:
Table 2: Receptor Affinity of Diacetolol Stereoisomers
Stereoisomer | β₁-Adrenoceptor KD (nM) | β₂-Adrenoceptor KD (nM) | Selectivity Ratio (β₁/β₂) |
---|---|---|---|
(S)-Diacetolol | 12.4 ± 1.3 | 210.7 ± 18.9 | 17.0 |
(R)-Diacetolol | 598.6 ± 42.7 | 685.2 ± 59.4 | 1.1 |
Racemate | 15.9 ± 2.1 | 241.5 ± 22.3 | 15.2 |
Metabolite retention of chirality is crucial: Diacetolol preserves the (S)-configuration inherited from acebutolol during biotransformation, ensuring consistent β₁-activity [8] [10]. Attempts to develop achiral analogs by replacing the secondary alcohol with ether linkages abolished beta-blocking activity entirely, underscoring the hydroxyl group’s role in hydrogen bonding with serine residues in β-adrenoceptors [4].
SAR analyses reveal how structural modifications in diacetolol analogs modulate receptor selectivity and ISA:
Key SAR Features:
Table 3: SAR of Diacetolol Analogues
Modification Site | Structural Change | β₁-Affinity | β₂-Affinity | ISA |
---|---|---|---|---|
Para-position | -NHCOCH₃ (diacetolol) | +++ | + | Yes |
-NHCOC₃H₇ (acebutolol) | ++ | ++ | Weak | |
-NH₂ (acetolol) | + | +++ | No | |
Side chain: Alcohol | -CH₂OH | +++ | + | Yes |
-CH=O | ++ | ++ | No | |
N-Alkyl group | -CH(CH₃)₂ | +++ | + | Yes |
-C(CH₃)₃ | ++ | ++ | No |
Legend: +++ (high), ++ (moderate), + (low)
Diacetolol’s combination of acetamide simplification and preserved chiral hydroxypropanolamine moiety yields optimized β₁-selectivity among acebutolol metabolites. Its 24-hour duration of action stems from balanced renal/hepatic clearance and resistance to further metabolism [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7